molecular formula C20H31N3O2 B5354274 N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5354274
M. Wt: 345.5 g/mol
InChI Key: RVISMUOGALEDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C20H31N3O2 and a molecular weight of 345.47904 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a cycloheptyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the molecule.

    Hydrolysis: The compound can be hydrolyzed to form corresponding phenoxy acids.

Scientific Research Applications

N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin

Properties

IUPAC Name

N-cycloheptyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-25-19-10-6-9-18(15-19)23-13-11-22(12-14-23)16-20(24)21-17-7-4-2-3-5-8-17/h6,9-10,15,17H,2-5,7-8,11-14,16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVISMUOGALEDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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